molecular formula C10H8O4 B14650135 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 41634-27-9

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

Cat. No.: B14650135
CAS No.: 41634-27-9
M. Wt: 192.17 g/mol
InChI Key: FIHDDUPUCIQFDJ-UHFFFAOYSA-N
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Description

3,4-Dimethoxybicyclo[420]octa-1,3,5-triene-7,8-dione is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-one
  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
  • Bicyclo[4.2.0]octa-1,3,5-triene

Uniqueness

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione stands out due to its specific functional groups and the resulting chemical properties. Its unique structure allows for distinct reactivity patterns and interactions, making it valuable for specialized applications in research and industry.

Properties

CAS No.

41634-27-9

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

InChI

InChI=1S/C10H8O4/c1-13-7-3-5-6(4-8(7)14-2)10(12)9(5)11/h3-4H,1-2H3

InChI Key

FIHDDUPUCIQFDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C2=O)OC

Origin of Product

United States

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